molecular formula C24H27N5O2 B11246834 1-(4-(6-(Benzylamino)pyridazin-3-yl)piperazin-1-yl)-2-(4-methoxyphenyl)ethanone

1-(4-(6-(Benzylamino)pyridazin-3-yl)piperazin-1-yl)-2-(4-methoxyphenyl)ethanone

Cat. No.: B11246834
M. Wt: 417.5 g/mol
InChI Key: ZGYUQZOHKFPSMQ-UHFFFAOYSA-N
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Description

1-{4-[6-(BENZYLAMINO)PYRIDAZIN-3-YL]PIPERAZIN-1-YL}-2-(4-METHOXYPHENYL)ETHAN-1-ONE is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a pyridazine ring, a piperazine moiety, and a methoxyphenyl group, making it a molecule of interest in medicinal chemistry and pharmacology due to its potential biological activities.

Preparation Methods

The synthesis of 1-{4-[6-(BENZYLAMINO)PYRIDAZIN-3-YL]PIPERAZIN-1-YL}-2-(4-METHOXYPHENYL)ETHAN-1-ONE involves multiple steps:

Industrial production methods often involve optimization of these steps to enhance yield and purity, including the use of catalysts and controlled reaction conditions.

Chemical Reactions Analysis

1-{4-[6-(BENZYLAMINO)PYRIDAZIN-3-YL]PIPERAZIN-1-YL}-2-(4-METHOXYPHENYL)ETHAN-1-ONE undergoes various chemical reactions:

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 1-{4-[6-(BENZYLAMINO)PYRIDAZIN-3-YL]PIPERAZIN-1-YL}-2-(4-METHOXYPHENYL)ETHAN-1-ONE involves its interaction with specific molecular targets:

Comparison with Similar Compounds

1-{4-[6-(BENZYLAMINO)PYRIDAZIN-3-YL]PIPERAZIN-1-YL}-2-(4-METHOXYPHENYL)ETHAN-1-ONE can be compared with other similar compounds:

The uniqueness of 1-{4-[6-(BENZYLAMINO)PYRIDAZIN-3-YL]PIPERAZIN-1-YL}-2-(4-METHOXYPHENYL)ETHAN-1-ONE lies in its combination of these functional groups, which contribute to its diverse biological activities and potential therapeutic applications.

Properties

Molecular Formula

C24H27N5O2

Molecular Weight

417.5 g/mol

IUPAC Name

1-[4-[6-(benzylamino)pyridazin-3-yl]piperazin-1-yl]-2-(4-methoxyphenyl)ethanone

InChI

InChI=1S/C24H27N5O2/c1-31-21-9-7-19(8-10-21)17-24(30)29-15-13-28(14-16-29)23-12-11-22(26-27-23)25-18-20-5-3-2-4-6-20/h2-12H,13-18H2,1H3,(H,25,26)

InChI Key

ZGYUQZOHKFPSMQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)N2CCN(CC2)C3=NN=C(C=C3)NCC4=CC=CC=C4

Origin of Product

United States

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